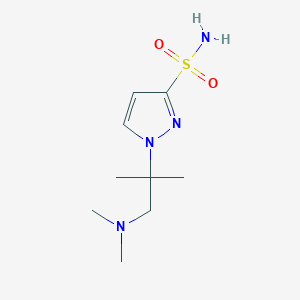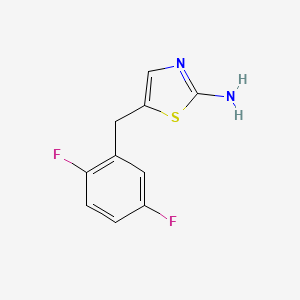
8-Bromo-N,N-dimethylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-N,N-dimethyl-2-Quinolinecarboxamide: is a chemical compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, material science, and synthetic organic chemistry. The presence of a bromine atom at the 8th position and a dimethylamino group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide typically involves the bromination of a quinoline precursor followed by the introduction of the dimethylamino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position. The subsequent introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoline derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as malaria, cancer, and bacterial infections. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry: In the industrial sector, 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
8-bromoquinoline: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
N,N-dimethyl-2-Quinolinecarboxamide: Lacks the bromine atom, affecting its reactivity and biological activity.
8-chloro-N,N-dimethyl-2-Quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide stands out due to the presence of both the bromine atom and the dimethylamino group, which confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H11BrN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
8-bromo-N,N-dimethylquinoline-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)12(16)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-7H,1-2H3 |
Clave InChI |
DCPJXVYSTWTINK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC2=C(C=CC=C2Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1-Dimethylethyl 4-{[(6-bromo-3-pyridinyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B13929805.png)



![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)






